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(R)-(1-Benzyl-azetidin-2-yl)-acetic

acid

Cat. No.: B8005735 Get Quote

Executive Summary & Scientific Context
Azetidine acetic acid derivatives are critical building blocks in medicinal chemistry, serving as

conformationally restricted analogues of GABA (gamma-aminobutyric acid) and proline. Their

incorporation into drug scaffolds (e.g., cobimetinib, delafloxacin) modulates lipophilicity and

metabolic stability.

However, distinguishing between the structural isomers—azetidine-2-acetic acid (2-AA),

azetidine-3-acetic acid (3-AA), and (azetidin-1-yl)acetic acid (N-AA)—is analytically challenging

due to their identical molecular weight (MW 115.13 Da) and similar polarity. This guide

delineates the specific ESI-MS/MS fragmentation pathways that permit their differentiation,

driven by the release of the high ring strain (~26 kcal/mol) inherent to the azetidine core.

Comparative Fragmentation Analysis
The fragmentation of protonated azetidines (

,

116) is governed by three competing mechanisms:

Ring Strain Release: Protonation of the ring nitrogen triggers C–N bond scission.
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Alpha-Cleavage: Loss of the side chain driven by radical stability (in EI) or charge

stabilization (in ESI).

Retro-2+2 Cycloaddition: Characteristic loss of ethylene (

, 28 Da).

A. (Azetidin-1-yl)acetic Acid (N-AA)
Core Signature: Facile loss of the carboxylic acid side chain.

Mechanism: The exocyclic N–C bond is weakened by the adjacent carbonyl and the ring

nitrogen. Alpha-cleavage is highly favored, leading to the formation of the azetidinium ion.

Key Fragment:

56 (Azetidinium cation).

Pathway:

.

B. Azetidine-2-acetic Acid (2-AA)
Core Signature: Ring opening followed by water loss.

Mechanism: As a homologue of proline, 2-AA undergoes ring opening to form a linear

carbocation. The proximity of the side chain allows for intramolecular cyclization or

elimination of water/CO.

Key Fragment:

98 (Loss of

) and

70 (Loss of

).
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Pathway:

.

C. Azetidine-3-acetic Acid (3-AA)
Core Signature: Retro-2+2 cleavage and symmetric ring scission.

Mechanism: The symmetry of the 3-substituted ring disfavors simple side-chain ejection

compared to the N-isomer. The dominant pathway involves the loss of ethylene from the ring

itself, preserving the side chain on the nitrogen fragment.

Key Fragment:

88 (Loss of

).

Pathway:

.

Summary Data Table: Diagnostic Ions

Feature
(Azetidin-1-
yl)acetic Acid (N-
AA)

Azetidine-2-acetic
Acid (2-AA)

Azetidine-3-acetic
Acid (3-AA)

Precursor Ion 116.07 116.07 116.07

Base Peak (MS2) 56.05 (Azetidinium)
98.06 (

)

88.04 (

)

Secondary Fragment 42.03 (Ring opening) 70.06 (Pyrrolidine-like)
44.05 (Amine

fragment)

Neutral Loss Acetic Acid (-60 Da) Water (-18 Da) Ethylene (-28 Da)

Differentiation Logic
Look for loss of entire

side chain.

Look for dehydration

(typical of amino

acids).

Look for ring

fragmentation (C2H4

loss).
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Mechanistic Visualization
The following diagram illustrates the divergent fragmentation pathways for the three isomers,

highlighting the critical bond cleavages.
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Figure 1: Divergent ESI-MS/MS fragmentation pathways for azetidine acetic acid isomers. The

N-substituted isomer favors side-chain loss, while ring-substituted isomers undergo

dehydration or ring scission.

Experimental Protocol (Validation Workflow)
To reproduce these fragmentation patterns and validate the isomer identity, the following LC-

MS/MS protocol is recommended. This setup minimizes in-source fragmentation while

maximizing MS2 structural information.

Liquid Chromatography Parameters
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high

polarity of these small amino acids.
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Recommended: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5 µm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Gradient: 90% B to 50% B over 10 minutes. (High organic start is crucial for HILIC retention).

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (Positive Mode).[1]

Spray Voltage: 3.5 kV.

Capillary Temp: 300°C.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low CE preserves the

molecular ion; high CE reveals the ring-opening fragments.

Note: Azetidines are fragile. Excessive in-source energy will deplete the precursor

.

Data Analysis Strategy
Extract Ion Chromatogram (EIC): Filter for

116.07.

MS2 Spectrum Inspection:

Presence of m/z 56 dominant peak

Confirm N-isomer.

Presence of m/z 98 dominant peak

Confirm 2-isomer.

Presence of m/z 88 dominant peak
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Confirm 3-isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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